molecular formula C9H13N5OS B262700 N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No. B262700
M. Wt: 239.3 g/mol
InChI Key: IRAGLZCJVZSDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as Furasemide, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of furosemide, a loop diuretic commonly used in the treatment of hypertension and edema. Furasemide has been found to have a wide range of potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is not fully understood, but it is believed to act by inhibiting the activity of sodium-potassium-chloride cotransporters in the kidneys, leading to increased excretion of sodium and water. This mechanism is similar to that of furosemide, but this compound has been found to be more potent and selective in its activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the ability to increase urine output and decrease blood pressure. It has also been found to have anti-inflammatory and antioxidant properties, and may have potential as a therapeutic agent for a variety of diseases, including hypertension, heart failure, and diabetes.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to act as a tool for studying the mechanisms of action of various drugs. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research on N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, including further studies of its mechanisms of action, its potential therapeutic applications, and its potential use as a tool for studying the activity of other drugs. Other potential directions for research include the development of new synthetic methods for this compound and the exploration of its potential use in combination therapies for various diseases.

Synthesis Methods

N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can be synthesized using a variety of methods, including the reaction of furfural with hydrazine hydrate to form furfuryl hydrazine, which is then reacted with 5-methyl-1H-tetrazole-1-thiol to form the final product. Other methods of synthesis include the reaction of furfuryl chloride with 5-methyl-1H-tetrazole-1-thiol in the presence of a base, or the reaction of furfuryl alcohol with thiosemicarbazide followed by reaction with hydrochloric acid and sodium nitrite.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have a wide range of potential applications, including as a tool for studying the mechanisms of action of various drugs and as a potential therapeutic agent for a variety of diseases.

properties

Molecular Formula

C9H13N5OS

Molecular Weight

239.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C9H13N5OS/c1-14-9(11-12-13-14)16-6-4-10-7-8-3-2-5-15-8/h2-3,5,10H,4,6-7H2,1H3

InChI Key

IRAGLZCJVZSDLY-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CO2

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CO2

Origin of Product

United States

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